1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

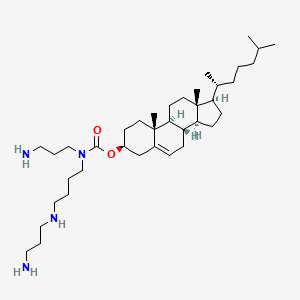

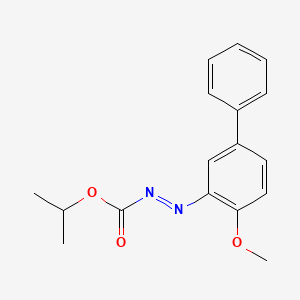

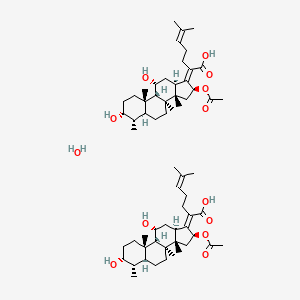

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is a type of ether lipid . Ether lipids are a subclass of glycerophospholipids which contain an ether bond at the sn-1 position of the glycerol backbone . They have been used in miscibility studies and for quantification of phosphotidylcholine in total lipid extracts of cattle retina .

Synthesis Analysis

The synthesis of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is not explicitly mentioned in the search results. However, a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), has been studied. It was shown that the cis-trans isomerization can occur at both plasmalogen unsaturated moieties .

Molecular Structure Analysis

The molecular structure of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is not explicitly provided in the search results. However, it is known that it is a type of ether lipid, which are a subclass of glycerophospholipids . These molecules contain a glycerol backbone, with two fatty acid hydrocarbon chains linked to it. One chain contains a characteristic cis-vinyl ether function, and the other is a polyunsaturated fatty acid (PUFA) residue linked through an acyl function .

Chemical Reactions Analysis

The chemical reactions involving 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine are not explicitly mentioned in the search results. However, a study on a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), showed that the cis-trans isomerization can occur at both plasmalogen unsaturated moieties .

Applications De Recherche Scientifique

Metabolomics and Lipidomics

PE(P-18:0/0:0) is a compound that is often studied in the fields of metabolomics and lipidomics . These fields focus on the comprehensive analysis of metabolites and lipids in biological systems. PE(P-18:0/0:0) can serve as a biomarker in these studies, helping to characterize phenotypes and identify bioactive metabolites and lipids .

Mass Spectrometry

PE(P-18:0/0:0) can be analyzed using advanced tandem mass spectrometry . This technique is used to unveil structural details of metabolites and lipids, and PE(P-18:0/0:0) is one of the compounds that can be characterized using this method .

Structural Integrity of Cell Membranes

PE(P-18:0/0:0) is a type of phospholipid, and phospholipids play a crucial role in maintaining the structural integrity of cell membranes . Therefore, studying PE(P-18:0/0:0) can provide insights into the biophysical properties of cell membranes .

Energy Production and Storage

Metabolites, including PE(P-18:0/0:0), are essential for energy production and storage in living organisms . They are catabolically processed to release energy to fuel cellular machineries or are anabolically synthesized to serve specific biochemical functions .

Signaling Molecules

Metabolites like PE(P-18:0/0:0) can act as signaling molecules . They can trigger various biological processes, including epigenetic regulation .

Biomarker Discovery

PE(P-18:0/0:0) can be used in biomarker discovery . It can be used to identify molecular signatures that allow phenotypic characterization .

Safety and Hazards

The safety data sheet for a related compound, 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine in Chloroform, indicates that it is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled . It also has potential carcinogenic and reproductive toxicity effects . In case of accidental release, it is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Orientations Futures

The future directions for the study of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine are not explicitly mentioned in the search results. However, a study on a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), suggests that further research could focus on the cis-trans isomerization at both plasmalogen unsaturated moieties .

Mécanisme D'action

Target of Action

It is known that this compound is a type of phosphatidylethanolamine (pe), a class of glycerophospholipids . PEs are crucial components of biological membranes and play a role in membrane fusion and cell signaling .

Mode of Action

As a phosphatidylethanolamine, it likely interacts with its targets by integrating into cellular membranes, influencing their biophysical properties, and potentially participating in signaling pathways .

Biochemical Pathways

PE(P-18:0/0:0) is involved in the metabolism of glycerophospholipids . It consists of one chain of plasmalogen 18:0 at the C-1 position . The plasmalogen 18:0 moiety is derived from animal fats, liver, and kidney .

Pharmacokinetics

As a lipid compound, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the biliary system .

Result of Action

The molecular and cellular effects of PE(P-18:0/0:0) are likely related to its role as a component of cellular membranes and its potential involvement in signaling pathways . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PE(P-18:0/0:0). Factors such as diet, which affects the availability of precursors for PE synthesis, and overall health status, which can influence lipid metabolism, may play a role .

Propriétés

IUPAC Name |

2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACDZDULGKPXHT-HIVNOOBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine | |

CAS RN |

174062-73-8 | |

| Record name | LysoPE(P-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)

![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)

![N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea](/img/structure/B6595063.png)